3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one
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Overview
Description
3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one is an organic compound that belongs to the class of benzotriazines This compound is characterized by a benzotriazine ring system substituted with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one typically involves the reaction of 2-phenylethylamine with benzoyl chloride to form N-(2-phenylethyl)benzamide. This intermediate is then subjected to nitrosation using dinitrogen tetroxide in glacial acetic acid to yield N-nitroso-N-(2-phenylethyl)benzamide. Finally, the nitrosoamide is cyclized under reflux conditions to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzotriazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzotriazinone oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzotriazine ring, leading to a wide range of substituted benzotriazines .
Scientific Research Applications
3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A related compound with a similar phenylethyl group but lacking the benzotriazine ring.
Benzotriazole: Contains the benzotriazine ring but without the phenylethyl substitution.
Phenethyl alcohol: Similar phenylethyl group but with an alcohol functional group instead of the benzotriazine ring .
Uniqueness
3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one is unique due to the combination of the benzotriazine ring and the phenylethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-phenylethyl)-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15-13-8-4-5-9-14(13)16-17-18(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSOYWFCGVLLTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298768 |
Source
|
Record name | MLS002919856 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15561-76-9 |
Source
|
Record name | MLS002919856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002919856 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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